molecular formula C6H3LiN4O2 B13509592 Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate

Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate

Cat. No.: B13509592
M. Wt: 170.1 g/mol
InChI Key: DNMXWEFTLDJVTB-UHFFFAOYSA-M
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Description

Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is a compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and other fields. The unique structure of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate makes it a subject of interest for researchers aiming to develop new therapeutic agents and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate typically involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. This multicomponent reaction is regioselective and can be carried out in a one-pot method . The reaction conditions usually involve heating the reactants in a suitable solvent under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted triazolopyrimidines. These products can have different biological and chemical properties, making them useful for various applications.

Scientific Research Applications

Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) [1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate is unique due to its lithium ion, which can enhance its biological activity and stability. The presence of the lithium ion differentiates it from other triazolopyrimidines and contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C6H3LiN4O2

Molecular Weight

170.1 g/mol

IUPAC Name

lithium;[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate

InChI

InChI=1S/C6H4N4O2.Li/c11-6(12)4-1-5-7-2-9-10(5)3-8-4;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

DNMXWEFTLDJVTB-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(N=CN2C1=NC=N2)C(=O)[O-]

Origin of Product

United States

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